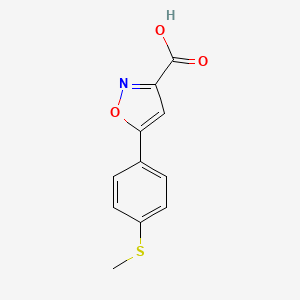![molecular formula C24H17ClN2O4S2 B12020284 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12020284.png)
2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-3,5,6,7-tetrahidro-4H-ciclopenta[4,5]tieno[2,3-d]pirimidin-3-(4-clorofenil)-2-{[2-oxo-2-(1,3-benzodioxol-5-il)etil]sulfanil} es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-oxo-3,5,6,7-tetrahidro-4H-ciclopenta[4,5]tieno[2,3-d]pirimidin-3-(4-clorofenil)-2-{[2-oxo-2-(1,3-benzodioxol-5-il)etil]sulfanil} involucra múltiples pasos. Los materiales de partida típicamente incluyen 1,3-benzodioxol, 4-clorobenzaldehído y tiourea. La síntesis se puede dividir en los siguientes pasos clave:
Formación del Derivado de Benzodioxol: Este paso implica la reacción de 1,3-benzodioxol con un reactivo apropiado para introducir el grupo oxoetil.
Formación del Núcleo de Thieno[2,3-d]pirimidin-4-ona: La estructura del núcleo se forma a través de una reacción de ciclización que involucra tiourea y 4-clorobenzaldehído en condiciones ácidas.
Acoplamiento Final: El derivado de benzodioxol luego se acopla con el núcleo de thieno[2,3-d]pirimidin-4-ona en condiciones básicas para producir el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y automatización para garantizar una calidad y escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-oxo-3,5,6,7-tetrahidro-4H-ciclopenta[4,5]tieno[2,3-d]pirimidin-3-(4-clorofenil)-2-{[2-oxo-2-(1,3-benzodioxol-5-il)etil]sulfanil} puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl se puede oxidar a un sulfóxido o sulfona usando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: El grupo oxo se puede reducir a un grupo hidroxilo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Aminas, tioles.
Productos Mayores
Oxidación: Derivados de sulfóxido o sulfona.
Reducción: Derivados de hidroxilo.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química Medicinal: Este compuesto se puede explorar por su potencial como agente terapéutico debido a su estructura única y grupos funcionales. Puede exhibir actividad contra varios objetivos biológicos.
Ciencia de Materiales: La estructura única del compuesto podría hacerlo útil en el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Investigación Biológica: Se puede utilizar como un compuesto herramienta para estudiar las vías biológicas y los objetivos moleculares con los que interactúa.
Mecanismo De Acción
El mecanismo de acción de 4-oxo-3,5,6,7-tetrahidro-4H-ciclopenta[4,5]tieno[2,3-d]pirimidin-3-(4-clorofenil)-2-{[2-oxo-2-(1,3-benzodioxol-5-il)etil]sulfanil} no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos, como enzimas o receptores, a través de sus diversos grupos funcionales. Los grupos benzodioxol y clorofenilo pueden desempeñar un papel en la unión al objetivo, mientras que el núcleo de thieno[2,3-d]pirimidin-4-ona puede estar involucrado en la actividad general del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de 1,3-Benzodioxol: Los compuestos que contienen la parte de 1,3-benzodioxol, como el 1,3-benzodioxol-5-etanol, son estructuralmente similares y pueden exhibir actividades biológicas similares.
Derivados de Thieno[2,3-d]pirimidin-4-ona: Los compuestos con el núcleo de thieno[2,3-d]pirimidin-4-ona, como ciertos inhibidores de quinasas, comparten similitudes estructurales y pueden tener mecanismos de acción relacionados.
Unicidad
4-oxo-3,5,6,7-tetrahidro-4H-ciclopenta[4,5]tieno[2,3-d]pirimidin-3-(4-clorofenil)-2-{[2-oxo-2-(1,3-benzodioxol-5-il)etil]sulfanil} es único debido a la combinación de sus grupos funcionales y estructura del núcleo. Esta combinación única puede conferir propiedades y actividades específicas que no se observan en otros compuestos similares.
Propiedades
Fórmula molecular |
C24H17ClN2O4S2 |
|---|---|
Peso molecular |
497.0 g/mol |
Nombre IUPAC |
10-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-11-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C24H17ClN2O4S2/c25-14-5-7-15(8-6-14)27-23(29)21-16-2-1-3-20(16)33-22(21)26-24(27)32-11-17(28)13-4-9-18-19(10-13)31-12-30-18/h4-10H,1-3,11-12H2 |
Clave InChI |
WNNOXPDAYPHCNE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=C(C=C4)OCO5)C6=CC=C(C=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12020210.png)


![1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020240.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12020244.png)
![5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12020245.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020252.png)
![4-((E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12020263.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12020270.png)

![[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B12020274.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12020291.png)
![[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12020293.png)
